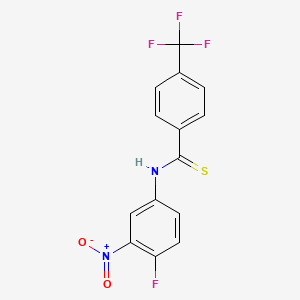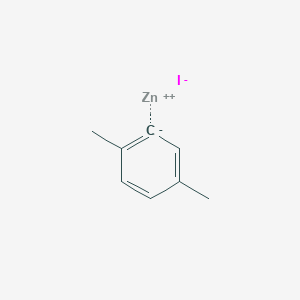
Zinc,(2,5-dimethylphenyl)iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc,(2,5-dimethylphenyl)iodo- is a chemical compound with the molecular formula (CH3)2C6H3ZnIThis compound is primarily used as a pharmaceutical intermediate and a Grignard reagent, facilitating the synthesis of complex organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2,5-dimethylphenyl)iodo- typically involves the reaction of 2,5-dimethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of Zinc,(2,5-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability.
化学反応の分析
Types of Reactions
Zinc,(2,5-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and other by-products.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
科学的研究の応用
Zinc,(2,5-dimethylphenyl)iodo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of therapeutic compounds designed to combat various diseases.
Industry: It is used in the production of polymers and other complex organic compounds.
作用機序
The mechanism of action of Zinc,(2,5-dimethylphenyl)iodo- involves its role as a nucleophile in substitution reactions. The zinc atom facilitates the transfer of the 2,5-dimethylphenyl group to the target molecule, forming a new carbon-carbon bond. This process is often catalyzed by palladium in the case of Suzuki-Miyaura coupling .
類似化合物との比較
Similar Compounds
Zinc,(2,4-dimethylphenyl)iodo-: Similar in structure but with different methyl group positions.
Zinc,(3,5-dimethylphenyl)iodo-: Another isomer with methyl groups at different positions.
Uniqueness
Zinc,(2,5-dimethylphenyl)iodo- is unique due to its specific methyl group positions, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain synthetic applications compared to its isomers.
特性
分子式 |
C8H9IZn |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
zinc;1,4-dimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZRSTVQRJJCDLOT-UHFFFAOYSA-M |
正規SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


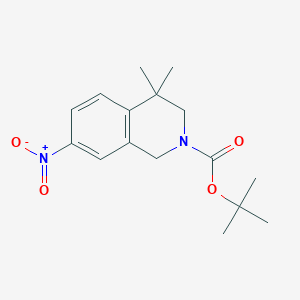


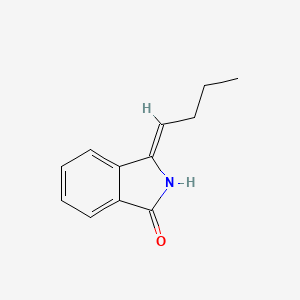

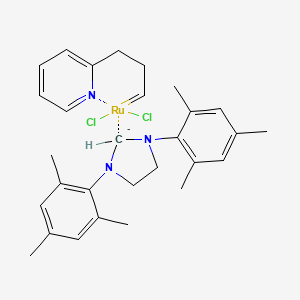
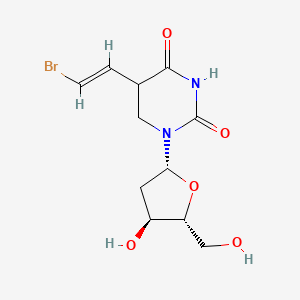

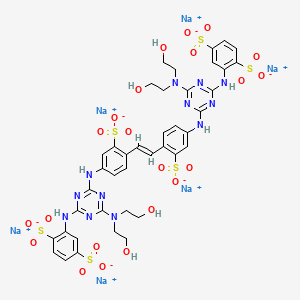
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
